1-vinylcyclopropan-1-amine
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Overview
Description
1-vinylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with an amino group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-vinylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound often involves the large-scale cyclopropanation of suitable alkenes. This process may utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-vinylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while reduction can produce ethyl-substituted cyclopropanes.
Scientific Research Applications
1-vinylcyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-vinylcyclopropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth and development processes.
1-Aminocyclopropane-1-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
152449-76-8 |
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Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-ethenylcyclopropan-1-amine |
InChI |
InChI=1S/C5H9N/c1-2-5(6)3-4-5/h2H,1,3-4,6H2 |
InChI Key |
WYPJWIYXOLKXCY-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)N |
Canonical SMILES |
C=CC1(CC1)N |
Origin of Product |
United States |
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